REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])=[CH:3][CH2:4][CH2:5][C:6]([OH:10])([C:8]#[CH:9])[CH3:7].[H][H]>>[CH2:9]=[CH:8][C:6]([CH2:5][CH2:4][CH:3]=[C:2]([CH3:11])[CH3:1])([CH3:7])[OH:10]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)(C#C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)(C#C)O)C
|
Name
|
Ru
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
a temperature of 80° C
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])=[CH:3][CH2:4][CH2:5][C:6]([OH:10])([C:8]#[CH:9])[CH3:7].[H][H]>>[CH2:9]=[CH:8][C:6]([CH2:5][CH2:4][CH:3]=[C:2]([CH3:11])[CH3:1])([CH3:7])[OH:10]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)(C#C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)(C#C)O)C
|
Name
|
Ru
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
a temperature of 80° C
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])=[CH:3][CH2:4][CH2:5][C:6]([OH:10])([C:8]#[CH:9])[CH3:7].[H][H]>>[CH2:9]=[CH:8][C:6]([CH2:5][CH2:4][CH:3]=[C:2]([CH3:11])[CH3:1])([CH3:7])[OH:10]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)(C#C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)(C#C)O)C
|
Name
|
Ru
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
a temperature of 80° C
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |